Oxycinchophen
Overview
Description
Oxycinchophen, also known as 3-hydroxy-2-phenyl-4-quinolinecarboxylic acid, is a compound belonging to the class of organic compounds known as phenylquinolines. These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group. This compound is primarily recognized for its antirheumatic properties .
Mechanism of Action
Target of Action
Oxycinchophen is known to interact with Dihydroorotate dehydrogenase (quinone), mitochondrial and cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . These enzymes play crucial roles in various biological processes, including pyrimidine biosynthesis and signal transduction, respectively .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function .
Biochemical Pathways
Given its targets, it may influence the pyrimidine biosynthesis pathway and cyclic nucleotide signaling .
Result of Action
It is classified as anantirheumatic agent , suggesting it may have effects on inflammation and immune response.
Biochemical Analysis
Biochemical Properties
Oxycinchophen is known to exhibit high affinity for the DNSA-binding site on the albumin molecule . It displaces urate from albumin, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in urate metabolism .
Cellular Effects
While specific cellular effects of this compound are not fully documented, its anti-inflammatory and uricosuric activities suggest that it may influence cell function. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to inflammation and urate excretion .
Molecular Mechanism
Its ability to displace urate from albumin suggests that it may bind to the DNSA-binding site on the albumin molecule . This could potentially lead to changes in gene expression, enzyme inhibition or activation .
Metabolic Pathways
Given its ability to displace urate from albumin, it may be involved in pathways related to urate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxycinchophen can be synthesized through the Pfitzinger reaction, which involves the reaction of isatin derivatives with (acetyloxy)acetophenone derivatives . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is produced by precipitating it from an alkaline solution upon acidification. The compound is then crystallized from ethanol or acetic acid to obtain yellow crystals .
Chemical Reactions Analysis
Types of Reactions
Oxycinchophen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in pharmaceuticals and chemical research .
Scientific Research Applications
Oxycinchophen has been extensively studied for its antirheumatic properties. It has been used in research to study:
P-selectin antagonistic activity: This compound has been used to investigate its potential as an antagonist for P-selectin, a cell adhesion molecule involved in inflammation.
Dihydroorotate dehydrogenase inhibitory activity: The compound has shown inhibitory activity against dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.
Effect on vascular smooth muscle: Research has explored the impact of this compound on vascular smooth muscle, particularly in relation to its anti-inflammatory effects.
Comparison with Similar Compounds
Oxycinchophen is unique among phenylquinolines due to its specific substitution pattern and its potent antirheumatic properties. Similar compounds include:
Quinolinecarboxylic acids: These compounds share a similar quinoline core but differ in their substitution patterns.
Hydroxyquinolines: These compounds have hydroxyl groups attached to the quinoline ring, similar to this compound.
Properties
IUPAC Name |
3-hydroxy-2-phenylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-13(16(19)20)11-8-4-5-9-12(11)17-14(15)10-6-2-1-3-7-10/h1-9,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRFLSJBSXESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057750 | |
Record name | Oxycinchophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485-89-2 | |
Record name | Sintofene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxycinchophen [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxycinchophen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13596 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxycinchophen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxycinchophen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxycinchophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxycinchophen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYCINCHOPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK6392GD5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.